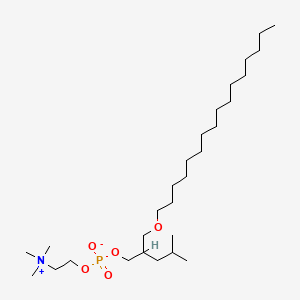
DiLaurato de Fluoresceína
Descripción general
Descripción
Fluorescein dilaurate is a lipophilic fluorescent dye that has been widely used in scientific research. It is a derivative of fluorescein, which is a water-soluble fluorescent dye. Fluorescein dilaurate is commonly used to label and track lipids and proteins in biological systems.
Aplicaciones Científicas De Investigación
Termometría de Fluorescencia Inducida por Láser (LIF-T)
El DiLaurato de Fluoresceína se utiliza en LIF-T para medir la temperatura en fluidos. Al diluir este colorante en un líquido y excitarlo con un láser, la fluorescencia emitida se puede correlacionar con la temperatura del colorante. Este método es ventajoso por su rápido tiempo de respuesta y es particularmente útil para el mapeo de temperatura en fluidos de flujo rápido .
Diseño y Síntesis de Sondas Fluorescentes
En el campo de las sondas fluorescentes, el this compound juega un papel crucial debido a su alta sensibilidad y estabilidad. Estas sondas están diseñadas para detectar biomoléculas o actividades moleculares dentro de las células a través de señales de fluorescencia. Las sondas se utilizan en investigación biomédica, monitoreo ambiental y seguridad alimentaria .
Prueba de Pancreolauril
El this compound sirve como sustrato fluorogénico para esterasas/lipasas en la prueba de pancreolauril. Esta prueba es una herramienta de diagnóstico para detectar pancreatitis crónica, donde la presencia de la actividad enzimática está indicada por la fluorescencia del sustrato .
Aplicaciones Inmunológicas
En inmunología, el this compound se utiliza para detectar inmunoglobulinas unidas. Por ejemplo, en los procedimientos de trasplante de órganos, la compatibilidad entre los linfocitos del donante y el suero del receptor se puede evaluar utilizando un anticuerpo antihumano IgG conjugado con FITC que se une a la fluoresceína .
Caracterización Espectral
Los investigadores utilizan el this compound para realizar la caracterización espectral de las especies de fluoresceína en soluciones acuosas. Esto es esencial para comprender las propiedades espectrales relacionadas con la medición de la temperatura y otros parámetros en el flujo de líquido .
Medición de Temperatura No Invasiva
El this compound es parte de una técnica no invasiva para medir la temperatura en líquidos. Se prefiere por su rápido tiempo de adquisición, que es crucial para mantener una buena precisión de la temperatura, especialmente en comparación con otros métodos como la espectroscopia Raman o el método de duración de vida de la fluorescencia .
Mecanismo De Acción
Target of Action
Fluorescein dilaurate is primarily targeted towards esterases and lipases . These enzymes play a crucial role in the hydrolysis of esters into an acid and alcohol. In the context of fluorescein dilaurate, these enzymes cleave the ester bonds, releasing fluorescein.
Mode of Action
Fluorescein dilaurate acts as a fluorogenic substrate for esterases and lipases . When these enzymes encounter fluorescein dilaurate, they cleave the ester bonds in the compound. This cleavage releases fluorescein, which is a highly fluorescent compound . The fluorescence of this compound can then be detected and measured, providing a quantitative readout of enzyme activity.
Biochemical Pathways
The primary biochemical pathway involved in the action of fluorescein dilaurate is the enzymatic hydrolysis of esters. This process is catalyzed by esterases and lipases, which cleave the ester bonds in fluorescein dilaurate, releasing fluorescein . The fluorescein then fluoresces, providing a visual and quantitative measure of the enzymatic activity.
Pharmacokinetics
The pharmacokinetics of fluorescein, a component of fluorescein dilaurate, have been studied. For intravenously administered fluorescein, the mean maximum concentration (Cmax) was found to be 10.9 micrograms/ml with a mean elimination half-life of 286 minutes . For orally administered fluorescein sodium, the mean Cmax was 3.5 micrograms/ml with a time to reach maximum concentration (tmax) of 120 minutes and a half-life of 267 minutes . The bioavailability of fluorescein by oral administration was found to be 99% . Fluorescein from fluorescein dilaurate showed a 56% bioavailability under the conditions of the test with a cmax of 18 micrograms/ml, a tmax of 270 minutes, and a half-life of 246 minutes .
Result of Action
The primary result of the action of fluorescein dilaurate is the release of fluorescein upon enzymatic cleavage . This fluorescein can then be detected due to its strong fluorescence . This provides a powerful tool for the quantitative measurement of esterase and lipase activity.
Action Environment
The action of fluorescein dilaurate, like many biochemical reactions, can be influenced by environmental factors. It’s important to note that the fluorescence of fluorescein can be influenced by the pH of the environment . In a more alkaline medium, such as the aqueous humor, fluorescein appears bright green .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fluorescein dilaurate plays a crucial role in biochemical reactions as a substrate for esterases and lipases. These enzymes hydrolyze fluorescein dilaurate, releasing fluorescein and lauric acid. The interaction with esterases and lipases is specific and results in a measurable fluorescence signal, which can be quantified to assess enzyme activity . The hydrolysis of fluorescein dilaurate by cholesterol ester hydrolase is particularly significant in the pancreolauryl test, where it serves as an indicator of pancreatic exocrine function .
Cellular Effects
Fluorescein dilaurate influences various cellular processes by acting as a substrate for enzymes involved in lipid metabolism. In cells, the hydrolysis of fluorescein dilaurate by esterases and lipases can affect lipid signaling pathways and cellular metabolism. The released fluorescein can be used to visualize and quantify enzyme activity within cells, providing insights into cellular function and health . Additionally, fluorescein dilaurate’s role in diagnostic tests helps in understanding the impact of enzyme deficiencies on cellular processes .
Molecular Mechanism
The molecular mechanism of fluorescein dilaurate involves its hydrolysis by specific enzymes such as cholesterol ester hydrolase and lipase. Upon hydrolysis, fluorescein dilaurate releases fluorescein and lauric acid. Fluorescein, being a fluorescent molecule, can be detected and quantified, providing a measure of enzyme activity. This process is crucial in diagnostic tests like the pancreolauryl test, where the hydrolysis of fluorescein dilaurate indicates the presence and activity of pancreatic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorescein dilaurate can change over time due to its stability and degradation. Fluorescein dilaurate is generally stable under standard storage conditions, but its hydrolysis rate can vary depending on the presence and activity of specific enzymes. Long-term studies have shown that fluorescein dilaurate remains effective as a diagnostic tool for assessing enzyme activity over extended periods . The stability of fluorescein dilaurate in different experimental conditions should be monitored to ensure accurate results .
Dosage Effects in Animal Models
The effects of fluorescein dilaurate in animal models vary with different dosages. At low doses, fluorescein dilaurate is effectively hydrolyzed by pancreatic enzymes, providing a clear measure of enzyme activity. At higher doses, there may be threshold effects where the enzyme activity plateaus, and excessive fluorescein dilaurate can lead to toxic or adverse effects . It is essential to optimize the dosage to balance sensitivity and specificity in diagnostic tests .
Metabolic Pathways
Fluorescein dilaurate is involved in metabolic pathways related to lipid metabolism. It is hydrolyzed by cholesterol ester hydrolase and lipase, releasing fluorescein and lauric acid. These metabolic products can further participate in cellular processes, with fluorescein being used as a fluorescent marker and lauric acid entering lipid metabolic pathways . The interaction with these enzymes highlights the role of fluorescein dilaurate in studying lipid metabolism and enzyme activity .
Transport and Distribution
Within cells and tissues, fluorescein dilaurate is transported and distributed based on its interaction with specific enzymes and transporters. After hydrolysis, fluorescein is absorbed by the intestine, conjugated in the liver, and excreted in the urine . This transport and distribution mechanism is crucial for its use in diagnostic tests, as it ensures that the released fluorescein can be accurately measured to assess enzyme activity .
Subcellular Localization
The subcellular localization of fluorescein dilaurate and its hydrolysis products is essential for understanding its activity and function. Fluorescein dilaurate is primarily localized to lipid-rich compartments where it interacts with esterases and lipases. The released fluorescein can then be detected in various subcellular compartments, providing insights into enzyme activity and cellular health . This localization is influenced by targeting signals and post-translational modifications that direct fluorescein dilaurate to specific cellular compartments .
Propiedades
IUPAC Name |
(6'-dodecanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56O7/c1-3-5-7-9-11-13-15-17-19-25-41(45)48-33-27-29-37-39(31-33)50-40-32-34(49-42(46)26-20-18-16-14-12-10-8-6-4-2)28-30-38(40)44(37)36-24-22-21-23-35(36)43(47)51-44/h21-24,27-32H,3-20,25-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTRGBGGRICZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCCCCCC)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223348 | |
| Record name | Fluorescein dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7308-90-9 | |
| Record name | 1,1′-(3-Oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) didodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7308-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorescein dilaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007308909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescein dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',6'-bis[(1-oxododecyl)oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCEIN DILAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U41013O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fluorescein dilaurate work as a diagnostic tool?
A1: Fluorescein dilaurate itself doesn't have a therapeutic target. Instead, it acts as a substrate for pancreatic cholesterol ester hydrolase (also known as pancreatic esterase). [] When ingested, this enzyme, if present in sufficient quantities, cleaves the fluorescein dilaurate molecule, releasing fluorescein. [] This liberated fluorescein is then absorbed from the gut and excreted in the urine, where it can be measured. []
Q2: What do low levels of urinary fluorescein indicate?
A2: Low levels of urinary fluorescein after fluorescein dilaurate ingestion indicate insufficient pancreatic cholesterol ester hydrolase activity. [, ] This enzyme is crucial for fat digestion, and its deficiency signifies exocrine pancreatic insufficiency.
Q3: Is the fluorescein dilaurate test suitable for monitoring the effectiveness of pancreatic enzyme replacement therapy (PERT)?
A3: Unfortunately, no. Studies have shown that commercially available PERTs do not significantly increase urinary fluorescein excretion during the test. [] This suggests that the supplemental enzymes lack sufficient cholesterol ester hydrolase activity to impact the test results.
Q4: What is the molecular formula and weight of fluorescein dilaurate?
A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of fluorescein dilaurate. For precise information, it's recommended to consult chemical databases or the compound's manufacturer.
Q5: How stable is fluorescein dilaurate under various conditions?
A5: The provided abstracts primarily focus on the diagnostic application of fluorescein dilaurate and don't delve into its stability under various conditions. Specific stability data would require further research and analysis.
Q6: Does fluorescein dilaurate have any catalytic properties?
A6: Fluorescein dilaurate itself is not known to possess catalytic properties. Its utility stems from its role as a substrate for the enzymatic activity of pancreatic cholesterol ester hydrolase.
Q7: Have there been any computational studies on fluorescein dilaurate?
A7: The provided abstracts do not mention any computational studies on fluorescein dilaurate. Given its relatively straightforward application as an enzymatic substrate, sophisticated computational modeling might not be a primary research focus for this compound.
Q8: How is fluorescein absorbed and excreted after the cleavage of fluorescein dilaurate?
A10: Following the enzymatic cleavage of fluorescein dilaurate, the released fluorescein undergoes intestinal absorption. [] It's then subject to hepatic extraction and enters enterohepatic circulation through the bile. [] While fluorescein concentrations might be higher in bile, it's primarily cleared through urinary excretion within 24 hours. []
Q9: Does urine flow rate affect fluorescein excretion during the test?
A11: Yes, adequate urine flow is crucial for accurate test results. Fluorescein excretion shows a direct relationship with urine volume – higher urine flow leads to increased fluorescein excretion. [] Maintaining consistent hydration during the test is essential for reliable interpretation.
Q10: Can the fluorescein dilaurate test be used in infants and children?
A13: Yes, with modifications. The test has been adapted for use in infants and children by reducing the dosage and volume of liquid administered. [, , ] Specific adaptations, like using spot urine samples and adjusting the fluorescein-to-mannitol ratio, have been explored to simplify the procedure in younger populations. [, ]
Q11: Are there any known toxicological concerns regarding fluorescein dilaurate?
A11: The provided research focuses on the diagnostic application of fluorescein dilaurate and does not extensively cover its toxicological profile. While generally considered safe for its intended use, more comprehensive toxicological studies might be needed to fully assess potential long-term effects.
Q12: What are some alternative tests for assessing pancreatic function?
A12: Several alternative tests exist, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



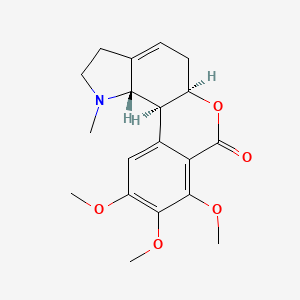



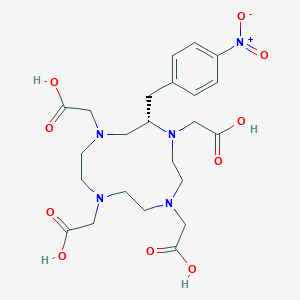
![[2-(Butan-2-yl)-4,4-dimethyl-2-pentyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1213363.png)

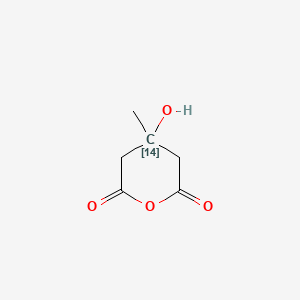

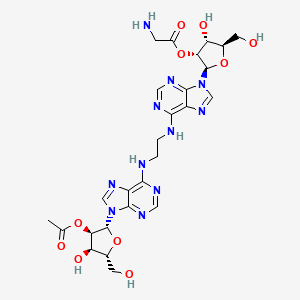
![methyl (2S)-2-[(2-amino-2-methylpropanoyl)-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B1213373.png)


